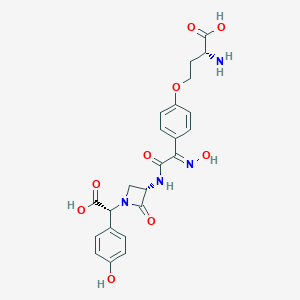

Nocardicin B

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZOGJNVIFEBA-TWTPMLPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101375 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60134-71-6 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60134-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardicin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCARDICIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Nocardicin B from Nocardia uniformis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Nocardicin B, a monocyclic β-lactam antibiotic, from the fermentation broth of Nocardia uniformis subsp. tsuyamaensis ATCC 21806. This document details the experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate a deeper understanding of the processes involved.

Introduction

Nocardicin A was the first of a series of monocyclic β-lactam antibiotics discovered from Nocardia uniformis.[1] Subsequent investigations into the minor metabolites present in the fermentation broth led to the identification and isolation of a related compound, this compound. Along with Nocardicins A and B, this strain of Nocardia uniformis has been found to produce a range of other related antibiotics, designated Nocardicins C, D, E, F, and G.[2][3] These compounds are of significant interest due to their novel structure and antibacterial activity, primarily against Gram-negative bacteria.[1][4]

Production of this compound

Producing Microorganism

The primary producer of this compound is Nocardia uniformis subsp. tsuyamaensis ATCC 21806.[2] This actinomycete strain is maintained on standard culture media suitable for Nocardia species.

Fermentation Conditions

For the production of Nocardicins, Nocardia uniformis is cultured in a specific fermentation medium. While detailed optimization parameters are proprietary, a representative fermentation medium composition is provided in Table 1. Seed cultures are typically prepared in tryptic soy broth (TSB) and grown at 28°C before inoculating the production medium.[4] The fermentation is carried out for a period of 5 to 7 days.[4]

Table 1: Composition of Nocardicin Fermentation Medium [4]

| Component | Concentration (g/L) |

| Peptone | 10 |

| Yeast Extract | 4 |

| KH₂PO₄ | 10 |

| Na₂HPO₄ | 4 |

| MgSO₄ | 2.4 |

| Glycine | 2 |

| Soluble Starch | 20 |

| L-Tyrosine | 1 |

| L-Methionine | 0.075 |

| Trace Minerals | 2 mL/L |

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving initial separation from the biomass followed by chromatographic purification. A key challenge in the isolation of this compound is its separation from the more abundant Nocardicin A.

Experimental Protocol

A detailed protocol for the isolation of this compound is outlined below.

-

Broth Filtration: The fermentation broth is first acidified to pH 4.0 with HCl and then filtered to remove the mycelium.

-

Initial Resin Adsorption: The filtrate is passed through a column of Diaion HP 20 resin. The resin is then washed with water to remove unbound impurities.

-

Elution: The Nocardicins are eluted from the resin using 30% aqueous methanol.

-

Concentration and Crystallization: The eluate is concentrated in vacuo and the pH is adjusted to 2.5 with HCl to yield crude crystals containing a mixture of Nocardicins A and B.

-

Chromatographic Separation: The crude crystals are dissolved in water at pH 7.0 with 6 N NaOH. An equal volume of 6% sodium chloride solution is added, and the mixture is applied to a second Diaion HP 20 column.

-

Nocardicin A is washed from the column with a 3% sodium chloride solution.

-

This compound is subsequently eluted with 30% aqueous methanol.

-

-

Final Crystallization: The fraction containing this compound is concentrated in vacuo, and the pH is adjusted to 2.3 with 6 N HCl to afford colorless needles of this compound.

An alternative method for the final purification step involves the use of preparative liquid chromatography.

Quantitative Data

The following table summarizes the yield of this compound obtained from the described isolation process.

Table 2: Yield of this compound

| Starting Material | Final Product | Yield | Reference |

| Fermentation Broth | Crystalline this compound | 110 mg |

Characterization of this compound

The characterization of this compound involves various analytical techniques to determine its chemical structure and purity. These methods typically include:

-

Thin-Layer Chromatography (TLC): Used for monitoring the separation of Nocardicins A and B.

-

High-Performance Liquid Chromatography (HPLC): Employed for both analytical and preparative purposes to assess purity and for final purification.[5]

-

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Figure 1: Workflow for the isolation and purification of this compound.

Conclusion

The discovery of this compound from Nocardia uniformis has expanded the family of known monocyclic β-lactam antibiotics. The detailed isolation and purification protocols, though challenging due to the presence of co-produced congeners, have been successfully established. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the production and further investigation of this unique class of natural products. The methodologies presented herein can serve as a starting point for process optimization and the exploration of the therapeutic potential of this compound and its analogs.

References

- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nocardicin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemistry of Nocardicin B, a monocyclic β-lactam antibiotic. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Core Features

This compound is a member of the nocardicin family of antibiotics, which are characterized by a monocyclic β-lactam ring. Its IUPAC name is (2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid.[1] The molecule consists of a central four-membered azetidinone (β-lactam) ring with three key substituents that dictate its chemical properties and biological activity.

The fundamental structure of this compound is built upon a 3-aminonocardicinic acid (3-ANA) nucleus, which is the core scaffold of the nocardicin antibiotics. The key structural features include:

-

β-Lactam Ring: A four-membered cyclic amide that is the pharmacophore responsible for the antibiotic activity of this class of compounds.

-

Acyl Side Chain: Attached to the C3 position of the β-lactam ring, this side chain contains an oxime functional group.

-

N-Substituent: A p-hydroxyphenylglycyl group attached to the nitrogen atom of the β-lactam ring.

-

Homoserine Moiety: An amino acid derivative that is part of the acyl side chain.

Stereochemistry

This compound possesses a defined stereochemistry with three chiral centers and one geometric isomer center, which are crucial for its biological activity. The stereochemical configuration is as follows:

-

(3S)-configuration at the C3 position of the β-lactam ring, which bears the acyl side chain.

-

(αR)-configuration at the α-carbon of the N-substituent (the p-hydroxyphenylglycyl group).

-

(2R)-configuration at the α-carbon of the butanoic acid moiety in the side chain.

-

(E)-configuration of the oxime (C=N-OH) group in the acyl side chain. This is the key stereochemical feature that distinguishes this compound from its more common counterpart, Nocardicin A, which has a (Z)-configuration at this position.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄N₄O₉ | [1] |

| Molecular Weight | 500.46 g/mol | [1] |

| IUPAC Name | (2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | [1] |

| CAS Number | 60134-71-6 | [1] |

| Hydrogen Bond Donors | 6 | [1] |

| Hydrogen Bond Acceptors | 11 | [1] |

| Rotatable Bond Count | 11 | [1] |

Experimental Protocols

Isolation of this compound

This compound is a naturally occurring antibiotic produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis.[2] The isolation process from the fermentation broth involves several chromatographic steps to separate it from other nocardicin analogues, primarily Nocardicin A.

Methodology:

-

Fermentation and Filtration: Nocardia uniformis is cultured in a suitable nutrient medium. After the fermentation period, the broth is acidified to approximately pH 4.0 and filtered to remove the mycelia.

-

Initial Resin Chromatography: The filtrate is passed through a column of a non-polar adsorbent resin, such as Diaion HP-20. The column is washed with water to remove salts and polar impurities.

-

Elution: The nocardicins are eluted from the resin using a polar organic solvent, typically aqueous methanol (e.g., 30% methanol).

-

Concentration and Crystallization: The eluate containing the nocardicins is concentrated under reduced pressure. The pH is then adjusted to the isoelectric point (around pH 2.5) to induce crystallization of the crude nocardicin mixture.

-

Separation of Nocardicin A and B: The crude crystals are redissolved and subjected to further chromatography on a similar resin (e.g., Diaion HP-20) in the presence of sodium chloride. Nocardicin A is eluted first with a low concentration of NaCl, followed by the elution of this compound with a higher concentration of the salt or with aqueous methanol.

-

Final Purification: The fractions containing this compound are pooled, concentrated, and the pH is adjusted to induce crystallization, yielding purified this compound as colorless needles. Preparative high-performance liquid chromatography (HPLC) can also be employed for the final purification step.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, including their coupling patterns, which helps to establish the connectivity of the carbon skeleton.

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present (e.g., carbonyls, aromatic carbons, aliphatic carbons).

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, allowing for the assembly of the molecular fragments.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the characteristic β-lactam carbonyl stretch (around 1750 cm⁻¹), amide carbonyls, hydroxyl groups, and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the conjugated systems within the molecule, such as the aromatic rings and the oxime group.

Biosynthesis and Stereochemical Relationships

The biosynthesis of the nocardicin core involves a non-ribosomal peptide synthetase (NRPS) pathway. The key precursors are L-p-hydroxyphenylglycine (L-pHPG) and L-serine.

Nocardicin Biosynthetic Pathway

Caption: Biosynthetic pathway of Nocardicins A and B.

The biosynthesis begins with the assembly of a tripeptide from two molecules of L-p-hydroxyphenylglycine and one molecule of L-serine by the action of non-ribosomal peptide synthetases (NRPS), NocA and NocB.[3][4] This is followed by the crucial β-lactam ring formation to yield Nocardicin G. Subsequent modifications, including the addition of a homoserine side chain by the enzyme Nat, lead to Nocardicin C.[5] The formation of the oxime group is catalyzed by the cytochrome P450 enzyme NocL, resulting in Nocardicin A, which has the Z-configuration.[6] this compound is the E-isomer of Nocardicin A.

Stereochemical Relationship of Nocardicin A and B

Caption: Stereochemical relationship between Nocardicin A and B.

The key structural difference between Nocardicin A and this compound lies in the geometry of the oxime functional group. Nocardicin A possesses the (Z)-configuration, while this compound has the (E)-configuration. This seemingly minor change in stereochemistry can have a significant impact on the biological activity and interaction with the target enzymes.

References

- 1. 1-Azetidineacetic acid, 3-(((2E)-(4-((3R)-3-amino-3-carboxypropoxy)phenyl)(hydroxyimino)acetyl)amino)-alpha-(4-hydroxyphenyl)-2-oxo-, (alphaR,3S)- | C23H24N4O9 | CID 6419429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of Nocardicin B in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Nocardicin B, a monocyclic β-lactam antibiotic produced by actinomycetes, primarily Nocardia uniformis. This compound is the anti-oxime stereoisomer of the more abundant Nocardicin A. This document details the genetic basis, enzymatic transformations, and key intermediates in the formation of this important natural product. It also includes experimental protocols and quantitative data to facilitate further research and development in this area.

The Nocardicin Biosynthetic Gene Cluster

The production of nocardicins is orchestrated by a dedicated gene cluster in Nocardia uniformis. This cluster contains the genes encoding all the necessary enzymes for the synthesis of the nocardicin scaffold, its modification, and regulation of the pathway.

Core Synthesis: The Non-Ribosomal Peptide Synthetases

The backbone of nocardicin is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system. This system is composed of two large proteins, NocA and NocB, which work in concert to sequentially condense the precursor amino acids.

Key Tailoring Enzymes

Following the assembly of the core structure, a series of tailoring enzymes modify the intermediate to produce the final nocardicin products. A crucial enzyme in the context of this compound biosynthesis is NocL, a cytochrome P450 monooxygenase. This enzyme is responsible for the formation of the characteristic oxime functional group from an amine precursor. The stereochemical outcome of this reaction determines whether Nocardicin A (syn-oxime) or this compound (anti-oxime) is produced.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of a peptide backbone and proceeds through a series of modifications.

dot

Caption: Overview of the this compound biosynthetic pathway.

The pathway initiates with the activation and condensation of L-p-hydroxyphenylglycine and L-serine by the NRPS machinery (NocA/NocB) to form a peptide intermediate. This intermediate undergoes cyclization to form the characteristic β-lactam ring, leading to the formation of Nocardicin G. Subsequently, a homoserine moiety is added to Nocardicin G to yield Nocardicin C. The key branching point of the pathway is the oxidation of the terminal amine of the p-hydroxyphenylglycine residue in Nocardicin C by the cytochrome P450 monooxygenase, NocL. This enzymatic reaction produces both the syn-oxime (Nocardicin A) and the anti-oxime (this compound) stereoisomers.

Quantitative Data

While detailed quantitative data on this compound production is limited in the available literature, studies on the biosynthesis of the closely related Nocardicin A provide valuable insights.

| Strain | Relevant Genotype | Product(s) | Production Level (relative to Wild-Type Nocardicin A) | Reference |

| Nocardia uniformis | Wild-Type | Nocardicin A, this compound | 100% (Nocardicin A) | [1] |

| Nocardia uniformis | nocL knockout | Nocardicin C | Nocardicin A/B not detected; Accumulation of Nocardicin C | [2][3] |

| Nocardia uniformis | nocR knockout | No nocardicin production | 0% | [1] |

| Nocardia uniformis | nocR knockout + nocR complementation | Nocardicin A | ~20% of wild-type | [1] |

Note: Specific yields of this compound are not explicitly stated in the reviewed literature. Nocardicin A is the major product of fermentation[2].

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of this compound biosynthesis.

Fermentation of Nocardia uniformis for Nocardicin Production

Objective: To cultivate Nocardia uniformis for the production of nocardicins.

Media: A typical fermentation medium for nocardicin production contains soluble starch, glucose, peptone, yeast extract, and inorganic salts.

Procedure:

-

Inoculate a seed culture of Nocardia uniformis in a suitable growth medium and incubate at 30°C with shaking for 2-3 days.

-

Transfer the seed culture to the production fermentation medium.

-

Incubate the production culture at 30°C with vigorous shaking for 5-7 days.

-

Monitor nocardicin production periodically by taking samples for analysis.

Extraction and Analysis of Nocardicins

Objective: To extract and quantify nocardicins from the fermentation broth.

Extraction:

-

Acidify the fermentation broth to pH 2.0 with HCl.

-

Centrifuge to remove cells and other solids.

-

Apply the supernatant to a solid-phase extraction (SPE) column (e.g., C18).

-

Wash the column with water to remove polar impurities.

-

Elute the nocardicins with a methanol-water mixture.

-

Lyophilize the eluate to obtain a crude extract.

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detector at 270 nm.

-

Quantification: Compare peak areas to a standard curve of purified Nocardicin A and/or B.

Generation of a nocL Knockout Mutant

Objective: To create a mutant strain of Nocardia uniformis incapable of producing Nocardicin A and B, leading to the accumulation of the precursor Nocardicin C.

Methodology: Homologous recombination is a common method for gene knockout in actinomycetes.

Workflow: dot

Caption: Workflow for generating a gene knockout mutant.

-

Construct a knockout plasmid: The plasmid contains regions of DNA homologous to the upstream and downstream sequences of the nocL gene, flanking a selectable marker (e.g., an antibiotic resistance gene).

-

Prepare protoplasts of Nocardia uniformis: Treat the mycelia with lysozyme to remove the cell wall.

-

Transform the protoplasts: Introduce the knockout plasmid into the protoplasts, often using polyethylene glycol (PEG)-mediated transformation.

-

Select for transformants: Plate the protoplasts on a regeneration medium containing the selective antibiotic.

-

Verify the knockout: Confirm the replacement of the wild-type nocL gene with the resistance cassette by PCR and/or Southern blot analysis of genomic DNA from the transformants.

-

Analyze the phenotype: Ferment the confirmed knockout mutant and analyze the culture broth by HPLC to confirm the absence of Nocardicin A and B and the accumulation of Nocardicin C.

In Vitro Assay of NocL Activity

Objective: To determine the enzymatic activity of NocL and its ability to convert Nocardicin C to Nocardicin A and B.

Procedure:

-

Express and purify NocL: Heterologously express the nocL gene in a suitable host (e.g., E. coli) and purify the recombinant protein.

-

Prepare the reaction mixture: Combine purified NocL, the substrate Nocardicin C (which can be purified from the nocL knockout mutant), a suitable buffer, and a source of reducing equivalents (e.g., NADPH and a ferredoxin/ferredoxin reductase system).

-

Incubate the reaction: Allow the reaction to proceed at an optimal temperature (e.g., 30°C) for a defined period.

-

Quench the reaction: Stop the reaction by adding a solvent such as methanol or by acidification.

-

Analyze the products: Analyze the reaction mixture by HPLC to detect and quantify the formation of Nocardicin A and B.

Logical Relationships in Nocardicin Biosynthesis Regulation

The production of nocardicins is tightly regulated. The gene nocR has been identified as a positive transcriptional regulator of the nocardicin biosynthetic gene cluster.

dot

Caption: Regulatory logic of Nocardicin biosynthesis.

The protein NocR acts as a transcriptional activator, binding to the promoter region of the noc gene cluster and initiating the transcription of the biosynthetic genes, including nocA and nocB. This activation is essential for the production of nocardicins, as demonstrated by the lack of production in nocR knockout mutants[1].

Conclusion

The biosynthesis of this compound is intricately linked to that of Nocardicin A, with both originating from a common precursor, Nocardicin C. The key determinant for the formation of these two stereoisomers is the cytochrome P450 monooxygenase, NocL. While the overall pathway has been elucidated, further research is needed to quantify the production of this compound relative to Nocardicin A and to characterize the kinetic properties of the enzymes involved in detail. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and potential applications of this unique class of β-lactam antibiotics.

References

- 1. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutational Analysis of nocK and nocL in the Nocardicin A Producer Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

Nocardicin B: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Nocardicin B, a monocyclic β-lactam antibiotic. Due to the limited specific data available for this compound, this document leverages findings from the closely related and more extensively studied Nocardicin A to elucidate the core mechanisms of this class of antibiotics. This guide details its molecular targets, the biochemical consequences of its action, and the methodologies used to investigate its effects.

Executive Summary

This compound belongs to the nocardicin family of antibiotics, which are unique for their monocyclic β-lactam ring structure. Like other β-lactam antibiotics, nocardicins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the targeted inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs). The primary focus of this guide is to detail the interaction of nocardicins with these enzymes and the subsequent impact on peptidoglycan synthesis, leading to compromised cell wall integrity and ultimately, cell death.

Mechanism of Action: Targeting Penicillin-Binding Proteins

The fundamental mechanism of action of this compound involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[1] This inhibition is a result of the specific interaction between the β-lactam ring of this compound and the active site of Penicillin-Binding Proteins (PBPs).

PBPs are a group of bacterial enzymes responsible for the final steps of peptidoglycan assembly, including transpeptidation (cross-linking of peptide side chains) and transglycosylation (polymerization of glycan strands).[2] By binding to these enzymes, this compound prevents the formation of a rigid and protective cell wall.

Studies on the closely related Nocardicin A have demonstrated its ability to interact with several key PBPs in Gram-negative bacteria. In Escherichia coli, Nocardicin A has been shown to bind to PBP1a, PBP1b, PBP2, and PBP4 in intact cells.[3] In Bacillus megaterium, it leads to the saturation of PBP3a and PBP3b, which is correlated with the inhibition of cell elongation.[4] It is presumed that this compound shares a similar profile of PBP targets.

The binding of nocardicins to the active site of PBPs is a covalent interaction. The strained β-lactam ring of the antibiotic is attacked by a serine residue in the active site of the PBP, leading to the formation of a stable, long-lived acyl-enzyme intermediate. This effectively inactivates the enzyme, halting the cross-linking of the peptidoglycan layers. The disruption of this process weakens the cell wall, making the bacterium susceptible to osmotic lysis and death.

Figure 1. Mechanism of action of this compound.

Quantitative Data: Antimicrobial Activity

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | Clinical Isolates | 3.13 - 12.5 | [5] |

| Proteus mirabilis | Clinical Isolates | 3.13 - 12.5 | [5] |

| Proteus rettgeri | Clinical Isolates | 3.13 - 12.5 | [5] |

| Proteus inconstans | Clinical Isolates | 3.13 - 12.5 | [5] |

| Proteus vulgaris | Clinical Isolates | 25 - 50 | [5] |

| Serratia marcescens | Clinical Isolates | 12.5 - 50 | [5] |

| Escherichia coli | - | >100 | [5] |

| Staphylococcus aureus | - | >100 | [5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a panel of bacterial strains can be determined using the broth microdilution method.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Protocol:

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Add an equal volume of the standardized bacterial inoculum to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of this compound for specific PBPs.

Materials:

-

Bacterial membranes containing PBPs

-

This compound

-

A fluorescently labeled β-lactam (e.g., Bocillin-FL)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence imager

Protocol:

-

Membrane Preparation:

-

Grow the bacterial strain of interest to mid-log phase.

-

Harvest cells by centrifugation.

-

Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competition Binding:

-

Incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of this compound for 10-30 minutes at 30°C.

-

Add a saturating concentration of the fluorescently labeled β-lactam probe and incubate for an additional 10-30 minutes.

-

Stop the reaction by adding an excess of an unlabeled broad-spectrum penicillin and placing the samples on ice.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding. The IC₅₀ value can be determined from the dose-response curve.

-

Figure 2. Experimental workflow for PBP competition assay.

Cellular Effects and Morphological Changes

The inhibition of peptidoglycan synthesis by this compound leads to predictable and observable changes in bacterial morphology. The specific morphological outcome can depend on which PBP is preferentially inhibited. For instance, inhibition of PBPs involved in cell elongation can lead to the formation of spherical or ovoid cells, while targeting PBPs involved in septum formation can result in filamentation. In the case of Nocardicin A's effect on Bacillus megaterium, inhibition of cell elongation results in the formation of osmotically stable, actively dividing coccal-shaped cells.[4] These morphological alterations are a direct consequence of a weakened and improperly formed cell wall, which ultimately compromises the bacterium's ability to survive and replicate.

Figure 3. Logical flow of this compound's effects on bacteria.

Conclusion

This compound, as a representative of the nocardicin family of monocyclic β-lactams, acts as a targeted inhibitor of bacterial cell wall synthesis. Its mechanism of action is centered on the covalent inactivation of Penicillin-Binding Proteins, leading to the disruption of peptidoglycan cross-linking, compromised cell wall integrity, and subsequent bacteriolysis. While further research is needed to fully characterize the specific PBP binding profile and quantitative kinetics of this compound, the established methodologies and the data from the closely related Nocardicin A provide a solid foundation for its continued investigation and potential development as a therapeutic agent.

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interaction of nocardicin A with the penicillin-binding proteins of Bacillus megaterium KM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nocardicin A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Nocardicin B antibacterial spectrum against Gram-negative pathogens

An In-depth Technical Guide on the Antibacterial Spectrum of Nocardicin A Against Gram-negative Pathogens

Introduction

Nocardicins are a class of monocyclic β-lactam antibiotics first isolated from Nocardia uniformis subsp. tsuyamanensis.[1][2] Among them, Nocardicin A is the most well-studied compound. It exhibits a moderate and selective spectrum of activity against a variety of Gram-negative bacteria, notably including Pseudomonas aeruginosa, Proteus species, and Serratia marcescens.[1][3][4][5][6] A key feature of Nocardicin A is its stability against many types of β-lactamases, enzymes that are a common cause of resistance to other β-lactam antibiotics.[3][5][6] This whitepaper provides a comprehensive overview of the antibacterial spectrum of Nocardicin A against Gram-negative pathogens, detailing its in vitro activity, the experimental protocols for its evaluation, and its mechanism of action. While the user's request specified Nocardicin B, the vast majority of published research focuses on Nocardicin A. Therefore, this guide will primarily discuss Nocardicin A, with the acknowledgment that specific data for this compound is limited in the available literature.

Data Presentation: In Vitro Antibacterial Activity of Nocardicin A

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of Nocardicin A against various Gram-negative pathogens as reported in the literature. It is important to note that the activity of Nocardicin A can be significantly influenced by the composition of the assay medium.[5][6][7]

| Gram-Negative Pathogen | Number of Strains Tested | MIC Range (µg/mL) | Mean MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Clinical Isolates | Not Specified | ~2x more active than carbenicillin | [5][6] |

| Proteus mirabilis | Not Specified | 3.13 - 12.5 | Not Specified | [5][6] |

| Proteus rettgeri | Not Specified | 3.13 - 12.5 | Not Specified | [5][6] |

| Proteus inconstans | Not Specified | 3.13 - 12.5 | Not Specified | [5][6] |

| Proteus vulgaris | Not Specified | 25 - 50 | Not Specified | [5][6] |

| Serratia marcescens | 30 | 12.5 - 50 | Not Specified | [5][6] |

| Escherichia coli | Not Specified | No significant activity | Not Specified | [5][6] |

Note: Nocardicin A has shown no significant in vitro activity against Staphylococci.[5][6] Interestingly, while its in vitro activity is moderate, Nocardicin A has demonstrated a more potent therapeutic effect in in vivo mouse models of infection with Gram-negative bacilli than what was anticipated from in vitro studies.[8]

Experimental Protocols

The determination of the antibacterial spectrum and MIC values of Nocardicin A is performed using standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[9][10] The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of Nocardicin A in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Detailed Methodology:

-

Preparation of Nocardicin A Stock Solution: A stock solution of Nocardicin A is prepared in a suitable solvent at a high concentration.

-

Preparation of Microtiter Plates: Serial twofold dilutions of the Nocardicin A stock solution are made in Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted Nocardicin A is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria). The plate is then incubated at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of Nocardicin A at which there is no visible growth of the bacterium.

Agar Dilution Method for MIC Determination

In this method, varying concentrations of Nocardicin A are incorporated into molten agar, which is then poured into Petri dishes.

Detailed Methodology:

-

Preparation of Nocardicin A-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of Nocardicin A. This is achieved by adding the appropriate amount of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared as described for the broth microdilution method.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple strains simultaneously.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of Nocardicin A that completely inhibits the visible growth of the test organism on the agar surface.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Nocardicin A, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

References

- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nocardicin A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [minerva-access.unimelb.edu.au]

- 8. Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. woah.org [woah.org]

Nocardicin B: A Technical Guide to a Novel Monobactam Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicin B, a member of the monobactam family of β-lactam antibiotics, represents a unique class of antibacterial agents with a distinct spectrum of activity, primarily targeting Gram-negative bacteria. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, mechanism of action, antibacterial spectrum, and biosynthesis. Detailed experimental protocols for its isolation, characterization, and evaluation are presented to facilitate further research and development. Furthermore, this guide includes visualizations of key pathways and experimental workflows to provide a clear and comprehensive understanding of this promising antibiotic.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. The nocardicins, first isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis, are a family of monocyclic β-lactam antibiotics.[1][2] Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, nocardicins possess a monocyclic β-lactam ring.[1] Nocardicin A is the most studied member of this family, exhibiting moderate activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[3][4][5] this compound is a closely related analog, also produced by Nocardia uniformis.[2][6][7] This guide focuses on the core technical aspects of this compound, providing a valuable resource for researchers in the field of antibiotic discovery and development.

Chemical Properties

This compound is a monobactam antibiotic with the chemical formula C₂₃H₂₄N₄O₉ and a molecular weight of 500.46 g/mol .[6] Its structure is characterized by a central β-lactam ring with a side chain that influences its antibacterial activity and interaction with its molecular target.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₄N₄O₉ | [6] |

| Molecular Weight | 500.46 g/mol | [6] |

| Class | Monobactam | [6] |

| Producing Organism | Nocardia uniformis | [6][7] |

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. The primary targets of β-lactams are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

The proposed mechanism of action for this compound involves the acylation of the active site serine of PBPs. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death. Nocardicin A has been shown to interact with several PBPs in Escherichia coli, and it is expected that this compound has a similar binding profile.

Diagram of the proposed mechanism of action for this compound.

Antibacterial Spectrum and Efficacy

Nocardicins primarily exhibit activity against Gram-negative bacteria.[3][5][8][9] While specific minimum inhibitory concentration (MIC) data for this compound is limited in the readily available literature, the extensive data for Nocardicin A provides a strong indication of the expected antibacterial spectrum and potency. Nocardicin A has demonstrated moderate activity against Pseudomonas aeruginosa, Proteus species, and Serratia marcescens.[3][9] Notably, it shows limited to no activity against Gram-positive bacteria and anaerobes.[3] The in vivo efficacy of Nocardicin A in murine infection models has been shown to be superior to its in vitro activity might suggest, and it was found to be more potent than carbenicillin against several Gram-negative pathogens.[4]

Table 2: In Vitro Antibacterial Activity of Nocardicin A (MIC in µg/mL)

| Bacterial Species | MIC Range (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 3.13 - >100 | [3][9] |

| Proteus mirabilis | 3.13 - 50 | [3][9] |

| Proteus vulgaris | 25 - 50 | [3][9] |

| Proteus rettgeri | 3.13 - 12.5 | [3][9] |

| Proteus inconstans | 3.13 - 12.5 | [3][9] |

| Serratia marcescens | 12.5 - 50 | [3][9] |

| Escherichia coli | >100 | [3][9] |

| Staphylococcus aureus | >100 | [3][9] |

Biosynthesis

The biosynthesis of nocardicins is a complex process orchestrated by a dedicated gene cluster in Nocardia uniformis.[10][11][12] The core structure is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system, encoded by the nocA and nocB genes.[11][13] The pathway involves the condensation of L-p-hydroxyphenylglycine (L-Hpg), L-serine, and another molecule of L-Hpg.[11] Subsequent enzymatic modifications, including epimerization and the addition of a side chain, lead to the final Nocardicin products.[13]

Simplified overview of the this compound biosynthetic pathway.

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from the method described for the isolation of this compound from the fermentation broth of Nocardia uniformis.

Materials:

-

Fermentation broth of Nocardia uniformis

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diaion HP-20 resin (or equivalent)

-

Sodium chloride (NaCl)

-

Centrifuge

-

Chromatography columns

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Harvesting: Centrifuge the fermentation broth to remove the mycelia.

-

Acidification and Adsorption: Adjust the pH of the supernatant to 4.0 with HCl. Pass the acidified supernatant through a column packed with Diaion HP-20 resin.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the bound nocardicins with 30% aqueous methanol.

-

Concentration and Precipitation: Concentrate the eluate under reduced pressure using a rotary evaporator. Adjust the pH of the concentrated solution to 2.5 with HCl to precipitate crude nocardicins.

-

Separation of Nocardicin A and B:

-

Dissolve the crude precipitate in water and adjust the pH to 7.0 with NaOH.

-

Add an equal volume of 6% NaCl solution.

-

Apply the solution to a Diaion HP-20 column.

-

Wash the column with 3% NaCl solution to elute Nocardicin A.

-

Elute this compound with 30% aqueous methanol.

-

-

Final Purification and Isolation:

-

Concentrate the this compound fraction in vacuo.

-

Acidify the concentrate to pH 2.3 with HCl to crystallize this compound.

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum or by lyophilization.

-

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[1][14][15][16][17]

Materials:

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35 ± 2 °C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on the expected activity of the compound.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and to the positive control well (containing only CAMHB and inoculum). The final volume in each well will be 100 µL.

-

Include a negative control well containing only CAMHB (no inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

-

Workflow for MIC determination by broth microdilution.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol outlines a competitive binding assay to assess the interaction of this compound with PBPs using a fluorescently labeled β-lactam probe (e.g., Bocillin FL).[18][19][20][21]

Materials:

-

Isolated bacterial membranes containing PBPs

-

This compound

-

Fluorescently labeled β-lactam probe (e.g., Bocillin FL)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

PBP Preparation: Isolate bacterial membranes from the target Gram-negative organism according to standard protocols.

-

Competition Reaction:

-

In separate tubes, pre-incubate the bacterial membrane preparation with increasing concentrations of this compound for a defined period (e.g., 10 minutes) at room temperature. Include a control with no this compound.

-

-

Labeling with Fluorescent Probe:

-

Add a fixed, saturating concentration of the fluorescent β-lactam probe to each tube and incubate for a further defined period (e.g., 10 minutes).

-

-

Quenching and Sample Preparation:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

-

SDS-PAGE and Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of this compound, indicating competitive binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the probe binding) can be determined.

-

Workflow for PBP competition assay.

Experimental Workflow for Studying Nocardicin Biosynthesis

This workflow describes a general approach to investigate the roles of genes within the nocardicin biosynthetic cluster using gene disruption techniques.[10][12][22][23][24]

Procedure:

-

Bioinformatic Analysis:

-

Analyze the sequenced genome of Nocardia uniformis to identify the complete nocardicin biosynthetic gene cluster.

-

Predict the function of each open reading frame (ORF) based on homology to known biosynthetic genes.

-

-

Gene Disruption:

-

Select a target gene within the cluster for functional analysis (e.g., a putative tailoring enzyme).

-

Construct a gene disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the target gene.

-

Introduce the disruption cassette into Nocardia uniformis via a suitable transformation method (e.g., protoplast transformation or conjugation).

-

Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the disruption cassette.

-

-

Phenotypic Analysis of Mutants:

-

Cultivate the gene-disrupted mutant and the wild-type strain under conditions that promote nocardicin production.

-

Extract the secondary metabolites from the culture broths.

-

Analyze the metabolite profiles using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Compare the metabolite profile of the mutant to that of the wild-type. The absence of this compound or the accumulation of a biosynthetic intermediate in the mutant will provide insights into the function of the disrupted gene.

-

-

Complementation:

-

To confirm that the observed phenotype is due to the disruption of the target gene, introduce a functional copy of the gene back into the mutant strain on a plasmid.

-

Analyze the metabolite profile of the complemented strain. Restoration of this compound production will confirm the function of the target gene.

-

Experimental workflow for studying the nocardicin biosynthetic gene cluster.

Conclusion

This compound, as a naturally occurring monobactam, holds potential for further investigation as a lead compound in the development of new antibiotics against Gram-negative pathogens. Its unique monocyclic β-lactam structure and mechanism of action provide a distinct advantage, particularly in the context of resistance to traditional bicyclic β-lactams. This technical guide has provided a comprehensive overview of the current knowledge on this compound, along with detailed experimental protocols and visual workflows to aid researchers in their exploration of this fascinating molecule. Further studies focusing on the specific antibacterial profile of this compound, its pharmacokinetic and pharmacodynamic properties, and the potential for synthetic modifications to enhance its efficacy are warranted to fully realize its therapeutic potential.

References

- 1. protocols.io [protocols.io]

- 2. Letter: Nocardicin A and B, novel monocyclic beta-lactam antibiotics from a Nocardia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Azetidineacetic acid, 3-(((2E)-(4-((3R)-3-amino-3-carboxypropoxy)phenyl)(hydroxyimino)acetyl)amino)-alpha-(4-hydroxyphenyl)-2-oxo-, (alphaR,3S)- | C23H24N4O9 | CID 6419429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Biosynthetic Gene Cluster for a Monocyclic β-Lactam Antibiotic, Nocardicin A [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. cgspace.cgiar.org [cgspace.cgiar.org]

- 18. benchchem.com [benchchem.com]

- 19. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery and Characterization of the Fully Decorated Nocardiosis Associated Polyketide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Nocardicin A and Nocardicin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of Nocardicin A and its stereoisomer, Nocardicin B. Nocardicins are a class of monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis. While Nocardicin A exhibits moderate to potent activity against a range of Gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus species, evidence strongly suggests that this compound, the E-isomer at the oxime functional group, possesses significantly lower antibacterial efficacy. This guide summarizes the available quantitative data on their antibacterial spectrum, delves into their shared mechanism of action targeting penicillin-binding proteins (PBPs), and provides detailed experimental protocols for the assessment of their biological activities. Furthermore, a signaling pathway affected by β-lactam-induced cell wall stress is visualized.

Introduction

Nocardicin A was the first discovered monocyclic β-lactam antibiotic, isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis[1]. Its unique structure, featuring a β-lactam ring not fused to another ring, sparked interest in its potential as a therapeutic agent. Nocardicin A demonstrates notable activity against various Gram-negative bacteria and exhibits stability against many β-lactamases[2][3]. This compound is a naturally occurring stereoisomer of Nocardicin A, differing only in the configuration of the oxime moiety[4]. The stereochemistry of this functional group has a profound impact on the biological activity of the molecule.

Comparative Biological Activity: A Quantitative Overview

While extensive quantitative data is available for Nocardicin A, specific Minimum Inhibitory Concentration (MIC) values for Nocardrocin B are not widely reported in peer-reviewed literature. However, studies on isonocardicin A, another stereoisomer of Nocardicin A, have shown its antibacterial activity to be at least two orders of magnitude lower than that of Nocardicin A[5]. Given that this compound is the geometric E-isomer of Nocardicin A (the Z-isomer) at the oxime, a similar significant reduction in activity is inferred.

Table 1: Comparative Antibacterial Spectrum of Nocardicin A and Inferred Activity of this compound

| Bacterial Species | Nocardicin A MIC (µg/mL) | This compound MIC (µg/mL) (Inferred) |

| Pseudomonas aeruginosa | 6.25 - 100[2][6] | >100 |

| Proteus mirabilis | 3.13 - 12.5[2] | >100 |

| Proteus vulgaris | 25 - 50[2] | >100 |

| Proteus rettgeri | 3.13 - 12.5[2] | >100 |

| Proteus inconstans | 3.13 - 12.5[2] | >100 |

| Serratia marcescens | 12.5 - 50[2] | >100 |

| Escherichia coli | >100[2] | >100 |

| Staphylococcus aureus | >100[2] | >100 |

Mechanism of Action: Targeting Penicillin-Binding Proteins

Both Nocardicin A and, presumably, this compound exert their antibacterial effect by inhibiting bacterial cell wall synthesis. As β-lactam antibiotics, their primary targets are penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis.

Nocardicin A has been shown to bind to several PBPs in Escherichia coli, including PBP1a, PBP1b, PBP2, and PBP4[7]. In Bacillus megaterium, it demonstrates binding to PBPs 3a and 3b[8]. The acylation of the active site serine of these enzymes by the strained β-lactam ring of the nocardicins leads to their inactivation. This disruption of peptidoglycan cross-linking ultimately results in cell wall weakening and bacterial lysis. The significant difference in antibacterial activity between Nocardicin A and its isomers strongly suggests that the specific stereochemical configuration of Nocardicin A is crucial for efficient binding to and inactivation of its PBP targets.

Signaling Pathway: The Cpx Two-Component System and Cell Wall Stress

In Gram-negative bacteria, damage to the cell envelope, such as that caused by β-lactam antibiotics, can trigger stress responses. One such response is mediated by the Cpx two-component signaling pathway. This system, consisting of the sensor kinase CpxA and the response regulator CpxR, is activated by the accumulation of misfolded proteins in the periplasm, a consequence of cell wall damage[9][10][11]. Activation of the Cpx pathway upregulates the expression of genes involved in protein folding and degradation, helping the bacterium to cope with the stress.

References

- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The interaction of nocardicin A with the penicillin-binding proteins of Bacillus megaterium KM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. dial.uclouvain.be [dial.uclouvain.be]

- 11. The Cpx Envelope Stress Response Modifies Peptidoglycan Cross-Linking via the l,d-Transpeptidase LdtD and the Novel Protein YgaU - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of Nocardicin B: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of Nocardicin B, a monocyclic β-lactam antibiotic. This document delves into the key spectroscopic data, detailed experimental protocols for its characterization, and visual representations of relevant biological and analytical pathways.

Physicochemical and Spectroscopic Data of this compound

This compound, a minor metabolite produced alongside Nocardicin A by Nocardia uniformis subsp. tsuyamanensis, possesses a distinct spectroscopic profile that enables its identification and characterization. Key physicochemical and UV spectroscopic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H24N4O9 | [1] |

| Molecular Weight | 500.5 g/mol | [1] |

| Melting Point | 262-264 °C (dec.) | [2] |

| Optical Rotation | [α]D25 -162° (for the sodium salt) | [2] |

| UV λmax (ethanol/water) | 224 nm (ε 24600), 270 nm (ε 9700) | [2] |

| UV λmax (ethanol/0.1N NaOH) | 245 nm (ε 26000), 280 nm (ε 11100) | [2] |

While detailed public domain spectra for this compound are scarce, the following sections outline the expected data based on its structural similarity to Nocardicin A and general principles of spectroscopic analysis for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the protons of the β-lactam ring, the p-hydroxyphenylglycine moiety, and the homoserine side chain. Key expected chemical shifts (δ) and coupling constants (J) would be crucial for confirming the stereochemistry and connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would provide direct information about the carbon skeleton of this compound. Distinct signals would be expected for the carbonyl carbons of the β-lactam and amide groups, the aromatic carbons, and the various aliphatic carbons in the side chains.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The expected [M+H]⁺ ion would be observed at m/z 501.1616, corresponding to the molecular formula C23H25N4O9⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, aiding in the structural elucidation by showing losses of specific side chains and fragments of the core structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected peaks include:

-

~3300 cm⁻¹: O-H and N-H stretching vibrations.

-

~1750 cm⁻¹: C=O stretching of the β-lactam ring.

-

~1650 cm⁻¹: Amide I band (C=O stretching).

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1250 cm⁻¹: C-O stretching of the phenol group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

As indicated in the data table, this compound exhibits characteristic UV absorption maxima that are dependent on the pH of the solvent.[2] The chromophores responsible for this absorption are the p-hydroxyphenyl groups.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the method described by Kurita et al. (1976).

-

Fermentation and Filtration: Culture broth of Nocardia uniformis subsp. tsuyamanensis is acidified to pH 4.0 and filtered to remove mycelia.

-

Initial Chromatography: The filtrate is passed through a column of Diaion HP-20 resin. The column is washed with water, and the nocardicins are eluted with 30% aqueous methanol.

-

Crude Crystallization: The eluate is concentrated under reduced pressure and acidified to pH 2.5 to yield crude crystals of Nocardicins A and B.

-

Separation of Nocardicin A and B: The crude crystals are dissolved in water and the pH is adjusted to 7.0. An equal volume of 6% sodium chloride solution is added, and the solution is applied to another Diaion HP-20 column.

-

Nocardicin A is washed from the column with a 3% sodium chloride solution.

-

This compound is subsequently eluted with 30% aqueous methanol.

-

Final Crystallization: The this compound fraction is concentrated in vacuo and acidified to pH 2.3 to afford colorless needles of pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as DMSO-d₆ or D₂O.

-

Mass Spectrometry: High-resolution mass spectra should be obtained using an ESI-TOF or Orbitrap mass spectrometer. MS/MS fragmentation can be induced by collision-induced dissociation (CID).

-

IR Spectroscopy: IR spectra should be recorded on an FTIR spectrometer using a KBr pellet or as a thin film.

-

UV-Vis Spectroscopy: UV-Vis spectra should be recorded using a double-beam spectrophotometer in the range of 200-400 nm, using appropriate solvents as referenced in the data table.

Visualizing Pathways and Workflows

Biosynthetic Pathway of Nocardicins

The biosynthesis of nocardicins involves a non-ribosomal peptide synthetase (NRPS) system. The pathway leading to Nocardicin A is well-studied, and the biosynthesis of this compound is believed to follow a similar route with variations in the final tailoring steps.

Caption: Biosynthetic pathway of Nocardicins.

Experimental Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a natural product like this compound is outlined below.

Caption: Workflow for Spectroscopic Characterization.

References

Nocardicin B Target Identification in Pathogenic Bacteria: A Technical Guide

Abstract: Nocardicin B, a member of the monocyclic β-lactam class of antibiotics, represents a unique scaffold for antibacterial drug development. Its activity, primarily against Gram-negative bacteria, stems from the inhibition of essential enzymes involved in cell wall biosynthesis. Identifying the specific molecular targets of this compound and its analogs within pathogenic bacteria is crucial for understanding its mechanism of action, predicting resistance, and guiding the development of next-generation therapeutics. This technical guide provides an in-depth overview of the known targets of Nocardicin A (a closely related and more extensively studied analog), detailed protocols for three primary target identification methodologies, and a visualization of the key cellular pathway affected by this class of antibiotics.

Known Targets and Biological Activity of Nocardicins

Nocardicin A, the parent compound of this compound, functions by inhibiting peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[1] The primary molecular targets of β-lactam antibiotics are a family of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes catalyze the final steps of peptidoglycan assembly, specifically the transglycosylation and transpeptidation reactions that cross-link the glycan strands.[2][3]

Studies have shown that Nocardicin A interacts with multiple PBPs in Gram-negative bacteria. In Escherichia coli, competition assays have demonstrated that Nocardicin A binds to PBPs 1a, 1b, 2, and 4 in intact cells.[4] In Bacillus megaterium, the saturation of PBPs 3a and 3b by Nocardicin A has been correlated with the inhibition of cell elongation, leading to the formation of spherical cells.[5]

Quantitative Binding and Activity Data

Quantitative analysis of the interaction between Nocardicin A and its targets provides critical insight into its potency and selectivity. While comprehensive IC₅₀ values across all PBPs are not widely available in recent literature, specific binding affinities and whole-cell activity metrics have been determined.

Table 1: Binding Affinity of Nocardicin A for a Known Target

| Target Protein | Organism | Method | Constant Type | Value |

| LD-Carboxypeptidase | Escherichia coli | Enzyme Kinetics | Kᵢ (Competitive) | 5.0 x 10⁻⁵ M[6] |

Table 2: In Vitro Biological Activity (MIC) of Nocardicin A against Pathogenic Bacteria

| Organism | Strain Type | Mean MIC (µg/mL) |

| Pseudomonas aeruginosa | Clinical Isolates | ~2x more active than carbenicillin[7] |

| Proteus mirabilis | Clinical Isolates | 3.13 - 12.5[7] |

| Proteus rettgeri | Clinical Isolates | 3.13 - 12.5[7] |

| Proteus vulgaris | Clinical Isolates | 25 - 50[7] |

| Serratia marcescens | Clinical Isolates | 12.5 - 50[7] |

Experimental Protocols for Target Identification

Identifying the cellular targets of a bioactive compound like this compound is a foundational step in drug development. Three powerful and widely adopted methodologies are detailed below: Affinity Chromatography coupled with Mass Spectrometry, Activity-Based Protein Profiling (ABPP), and Genetic Screening via Transposon Mutagenesis.

Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This biochemical "pull-down" approach uses an immobilized version of the antibiotic to capture its binding partners from a complex protein mixture, such as a bacterial cell lysate.

Detailed Protocol:

-

Synthesis of this compound Affinity Probe:

-

Identify a non-essential functional group on this compound for the attachment of a chemical linker (e.g., a carboxyl group). The structure-activity relationship should be considered to ensure the modification does not abolish binding activity.

-

Synthesize a linker arm, such as one with an N-hydroxysuccinimide (NHS) ester at one end and an amine at the other.

-

Covalently couple the linker to this compound.

-

Activate Sepharose beads (e.g., NHS-activated Sepharose) and covalently couple the this compound-linker conjugate to the beads.

-

Block any remaining active sites on the beads to prevent non-specific binding. A control column using beads with the linker alone should also be prepared.

-

-

Preparation of Bacterial Lysate:

-

Grow the pathogenic bacterial strain of interest (e.g., P. aeruginosa) to mid-log phase.

-

Harvest cells by centrifugation at 4°C.

-

Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., Tris-HCl, NaCl, EDTA, with protease inhibitors).

-

Lyse the cells using a French press or sonication on ice.

-

Clarify the lysate by ultracentrifugation to remove cell debris and insoluble components. Determine the total protein concentration of the supernatant.

-

-

Affinity Pull-Down:

-

Equilibrate the this compound-Sepharose beads and control beads with lysis buffer.

-

Incubate a known amount of the clarified cell lysate (e.g., 10-20 mg total protein) with the beads for 2-4 hours at 4°C with gentle rotation.

-

For competitive elution, a parallel experiment can be run where the lysate is pre-incubated with an excess of free this compound before adding it to the beads.

-

-

Washing and Elution:

-

Pellet the beads by gentle centrifugation and discard the supernatant.

-

Wash the beads extensively (e.g., 5 times) with wash buffer (lysis buffer with reduced detergent concentration) to remove non-specifically bound proteins.

-